

# Preclinical Development of DNDI-6148: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development status of **DNDI-6148**, a benzoxaborole derivative investigated for the treatment of visceral leishmaniasis (VL). The development of **DNDI-6148** has been deprioritized due to preclinical reproductive toxicity signals.[1][2][3] This document consolidates available data on its mechanism of action, efficacy, pharmacokinetics, and safety profile to inform future research in the field.

## Mechanism of Action: Inhibition of Leishmania CPSF3

**DNDI-6148** exerts its antileishmanial activity through the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[4] CPSF3 is a critical enzyme in the parasite's mRNA processing machinery. By inhibiting this enzyme, **DNDI-6148** disrupts the normal maturation of messenger RNA, leading to parasite death. This represents a novel mechanism of action for an antileishmanial compound.





Click to download full resolution via product page

Caption: Signaling pathway of **DNDI-6148**'s mechanism of action.

## **In Vitro Efficacy**

**DNDI-6148** has demonstrated potent activity against various Leishmania species in in vitro assays. The following table summarizes its half-maximal effective concentration (EC50) against intracellular amastigotes.

| Leishmania Species | EC50 (μM)   |
|--------------------|-------------|
| L. donovani        | 0.51 - 1.66 |
| L. infantum        | 0.04 - 0.69 |



Data compiled from a clinical trial protocol synopsis.[5]

## In Vivo Efficacy

Preclinical studies in animal models of visceral leishmaniasis have shown impressive in vivo efficacy of **DNDI-6148**, with a greater than 98% reduction in parasite burden.[4]

**Hamster Model of Visceral Leishmaniasis** 

| Leishmania<br>Species | Dosing Regimen | Duration | Reduction in Parasite Burden (%)                   |
|-----------------------|----------------|----------|----------------------------------------------------|
| L. infantum           | 50 mg/kg BID   | 5 days   | >99 (Liver), >99<br>(Spleen), >98 (Bone<br>Marrow) |
| L. infantum           | 25 mg/kg BID   | 10 days  | >99 (Liver), >99<br>(Spleen), >99 (Bone<br>Marrow) |
| L. donovani           | 50 mg/kg BID   | 5 days   | >99 (Liver), >99<br>(Spleen), >98 (Bone<br>Marrow) |

BID: twice a day. Data from the Journal of Medicinal Chemistry.

**Mouse Model of Visceral Leishmaniasis** 

| Leishmania<br>Species | Dosing Regimen | Duration | Reduction in Liver Parasite Burden (%) |
|-----------------------|----------------|----------|----------------------------------------|
| L. donovani           | 25 mg/kg BID   | 5 days   | 97.1                                   |
| L. donovani           | 50 mg/kg BID   | 5 days   | 99.7                                   |
| L. infantum           | 25 mg/kg BID   | 5 days   | 96.1                                   |
| L. infantum           | 50 mg/kg BID   | 5 days   | 98.6                                   |



BID: twice a day. Data from the Journal of Medicinal Chemistry.

### **Preclinical Pharmacokinetics**

**DNDI-6148** is characterized as a low-clearance compound with a moderate volume of distribution.[5] The arginine monohydrate salt form was selected for development as it provided approximately a 2-fold increase in exposure in most animal species tested, except in hamsters where exposure was similar to the free acid form.[5]

| Species | Route | Half-life (t½) | Key Findings                                                    |
|---------|-------|----------------|-----------------------------------------------------------------|
| Rat     | Oral  | 3-4 hours      | Low clearance.[5]                                               |
| Monkey  | Oral  | 4-7 hours      | Moderate volume of distribution (1-2 fold total body water).[5] |
| Hamster | Oral  | -              | Oral exposure was<br>determined at 25 and<br>50 mg/kg BID.      |

Detailed Cmax, Tmax, and AUC values at specific doses are not fully available in the public domain.

# Safety and Toxicology Profile General Safety

In a Phase I single ascending dose study in healthy volunteers, **DNDI-6148** was shown to be safe and well-tolerated after a single oral dose.[2][3]

## **Safety Pharmacology**

Cardiovascular: No significant inhibition of the hERG potassium channel was observed in vitro (IC50 >30.0 μM).[5] In a 4-week GLP toxicity study in conscious cynomolgus monkeys, DNDI-6148 did not show any effects on QTc or ECG morphology at oral doses up to 15 mg/kg.[5]



 Central Nervous System and Respiratory: No major safety concerns were identified in rats at doses up to 25 mg/kg.[5]

## **Genetic Toxicology**

Standard in vitro and in vivo genotoxicity testing did not indicate any genotoxic or clastogenic potential for **DNDI-6148**.[5]

## **Reproductive Toxicology**

The clinical development of **DNDI-6148** for leishmaniasis was deprioritized due to preclinical reproductive toxicity signals.[1][2] These findings suggested a potential need for contraceptive use for women of childbearing potential.[1][2] Further details on the specific nature of the reproductive toxicity have not been publicly disclosed.

## Experimental Protocols In Vivo Hamster Model of Visceral Leishmaniasis

The Syrian golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as it closely mimics human disease progression.





Click to download full resolution via product page

Caption: Workflow for the in vivo hamster efficacy model.

#### Methodology:

- Infection: Female Syrian golden hamsters are infected via intracardiac injection with Leishmania donovani or Leishmania infantum amastigotes.
- Treatment Initiation: Treatment with **DNDI-6148**, formulated as an oral suspension, or vehicle control is initiated at a specified time point post-infection.
- Dosing: The compound is administered orally, typically twice daily (BID), for a defined period (e.g., 5 or 10 days).
- Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (liver, spleen, and bone marrow) are collected.



 Parasite Burden Quantification: The number of parasites in each tissue is quantified, often by microscopic counting of Giemsa-stained tissue imprints, and the percentage reduction in parasite burden compared to the vehicle-treated group is calculated.

## **Intracellular Leishmania Amastigote Assay**

This in vitro assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.



Click to download full resolution via product page

Caption: Workflow for the intracellular amastigote assay.



#### Methodology:

- Macrophage Seeding: Primary macrophages (e.g., from mice) or a macrophage-like cell line are seeded into multi-well plates.
- Infection: The macrophages are then infected with Leishmania amastigotes.
- Compound Addition: **DNDI-6148** is serially diluted and added to the infected cells.
- Incubation: The plates are incubated to allow for the compound to exert its effect on the intracellular parasites.
- Staining and Visualization: After the incubation period, the cells are fixed and stained (e.g., with Giemsa) to visualize the host cell nuclei and the intracellular amastigotes.
- Quantification: The number of amastigotes per macrophage is determined microscopically, and the EC50 value is calculated.

### Conclusion

**DNDI-6148** is a potent benzoxaborole with a novel mechanism of action against Leishmania parasites. It demonstrated excellent efficacy in preclinical models of visceral leishmaniasis. However, the emergence of reproductive toxicity signals during preclinical development led to the deprioritization of this compound for the treatment of leishmaniasis. The data and methodologies presented in this guide provide valuable insights for researchers and drug developers working on new therapies for this neglected disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 2. DNDI-6148 | DNDi [dndi.org]



- 3. DNDI-6148 Chagas disease | DNDi [dndi.org]
- 4. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 5. dndi.org [dndi.org]
- To cite this document: BenchChem. [Preclinical Development of DNDI-6148: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#preclinical-development-status-of-dndi-6148]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com